molecular formula C14H20BrNO3S B288289 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

Numéro de catalogue B288289
Poids moléculaire: 362.28 g/mol
Clé InChI: CPXFPDYZWDQSHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that targets the tyrosine kinase 2 (TYK2) enzyme. It has gained significant attention in recent years due to its potential therapeutic applications in treating autoimmune diseases and cancer.

Mécanisme D'action

5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide targets the TYK2 enzyme, which plays a critical role in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide can block the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases and cancer.
Biochemical and Physiological Effects
In preclinical studies, 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to effectively reduce the production of pro-inflammatory cytokines, such as IL-12 and IL-23, in immune cells. This leads to a reduction in inflammation and tissue damage in animal models of autoimmune diseases. Additionally, 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to induce apoptosis and inhibit proliferation in cancer cells, leading to tumor growth inhibition.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide is its high selectivity for TYK2, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide has a relatively short half-life in the body, which may require frequent dosing to maintain therapeutic efficacy.

Orientations Futures

For 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide include further preclinical and clinical studies to evaluate its safety and efficacy in treating autoimmune diseases and cancer. Additionally, there is potential for the development of combination therapies with other targeted agents to enhance the therapeutic effects of 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide. Furthermore, the development of more potent and selective TYK2 inhibitors may lead to improved therapeutic outcomes.

Méthodes De Synthèse

The synthesis of 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide involves several steps, including the reaction of 2-bromo-5-nitrophenol with 2-methylcyclohexanone to form 2-bromo-5-nitrophenylcyclohexyl ketone. This intermediate is then reacted with methyl magnesium bromide to form the corresponding alcohol, which is subsequently converted to the sulfonamide derivative using p-toluenesulfonyl chloride. Finally, the bromine atom is replaced with a methoxy group using sodium methoxide to yield 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide.

Applications De Recherche Scientifique

5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus. It has also shown promising results in preclinical studies for the treatment of certain cancers, such as acute myeloid leukemia and triple-negative breast cancer. Furthermore, 5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to have a favorable safety profile in preclinical studies, making it a promising candidate for further clinical development.

Propriétés

Nom du produit

5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

Formule moléculaire

C14H20BrNO3S

Poids moléculaire

362.28 g/mol

Nom IUPAC

5-bromo-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C14H20BrNO3S/c1-10-5-3-4-6-12(10)16-20(17,18)14-9-11(15)7-8-13(14)19-2/h7-10,12,16H,3-6H2,1-2H3

Clé InChI

CPXFPDYZWDQSHG-UHFFFAOYSA-N

SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC

SMILES canonique

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.